molecular formula C6H2Br2S2 B1311239 3,6-Dibromothieno[3,2-b]thiophene CAS No. 392662-65-6

3,6-Dibromothieno[3,2-b]thiophene

Cat. No.: B1311239
CAS No.: 392662-65-6
M. Wt: 298 g/mol
InChI Key: DFMPVYZMICAYCS-UHFFFAOYSA-N
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Description

3,6-Dibromothieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C6H2Br2S2 and its molecular weight is 298 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electropolymerization

3,6-Dibromothieno[3,2-b]thiophene has been utilized as a precursor in the synthesis of various electroactive compounds. Hergué, Frère, and Roncali (2011) demonstrated its use in creating symmetrical and unsymmetrical derivatives of 3,6-dialkoxythieno[3,2-b]thiophenes. These compounds are significant for electropolymerization, leading to conjugated polymers with distinct electronic properties (Hergué, Frère, & Roncali, 2011).

Structural Analysis and Properties

N. Hien et al. (2016) explored the crystal structures of derivatives of this compound, specifically focusing on their planarity and molecular rotation. This study is crucial for understanding the material's electronic and optical properties, as it affects how these molecules pack in solid state and interact with each other (Hien, Ngân, Dat, & Meervelt, 2016).

Electronics and Optoelectronics Applications

The electronic characteristics of derivatives of this compound, such as 2,6-diiododithieno[3,2-b:2',3'-d]thiophene, have been extensively studied. Sánchez-Carrera et al. (2010) investigated their electronic properties through various methods, including UV-vis spectroscopy and cyclic voltammetry, providing insights into their potential applications in electronics and optoelectronics (Sánchez-Carrera et al., 2010).

Dye-Sensitized Solar Cells

In the context of renewable energy, this compound derivatives have been incorporated in the development of dye-sensitized solar cells (DSCs). Tae‐Hyuk Kwon et al. (2011) reported the synthesis of a donor-acceptor dye based on a this compound core, demonstrating its effective use in DSCs with notable energy conversion efficiency (Kwon et al., 2011).

Methodological Improvements in Synthesis

Further studies have focused on improving the synthetic methods for compounds related to this compound. Skorotetcky, Borshchev, and Ponomarenko (2019) described an improved method for synthesizing tetrathienoacene, a significant building block in organic electronics, starting from this compound. This advancement is crucial for the efficient production of materials with enhanced electronic properties (Skorotetcky, Borshchev, & Ponomarenko, 2019).

Safety and Hazards

When handling 3,6-Dibromothieno[3,2-b]thiophene, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is also advised to wear a respirator, chemical-resistant gloves, safety glasses, and appropriate protective clothing .

Biochemical Analysis

Biochemical Properties

3,6-Dibromothieno[3,2-b]thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s planar symmetrical structure and functional groups allow it to participate in halogen dance reactions and Negishi cross-coupling reactions, facilitating the formation of more complex structures . These interactions are crucial for optimizing the electronic properties of the resulting semiconducting materials.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of oligomers from this compound enhances retention time in cells, which is advantageous for boosting photodynamic therapy efficiency . Additionally, the compound’s interactions with cellular components can lead to changes in cell morphology and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine functional groups facilitate its binding to specific sites on enzymes and proteins, modulating their activity . These interactions can lead to the inhibition or activation of enzymatic pathways, ultimately affecting cellular processes and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and light exposure. For instance, this compound should be stored in a dark place and under an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficiency of photodynamic therapy. At higher doses, toxic or adverse effects may be observed . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into more complex structures. The compound’s interactions with enzymes such as lithium diisopropyl amide (LDA) during halogen dance reactions are crucial for its role in synthesizing semiconducting materials . These metabolic pathways can affect the compound’s stability and activity within biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy in various applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s role in cellular processes and its overall biochemical activity.

Properties

IUPAC Name

3,6-dibromothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2S2/c7-3-1-9-6-4(8)2-10-5(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMPVYZMICAYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=CS2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442557
Record name 3,6-Dibromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392662-65-6
Record name 3,6-Dibromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromothieno[3,2-b]thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 3,6-Dibromothieno[3,2-b]thiophene in materials science?

A1: this compound serves as a versatile building block for synthesizing conjugated polymers, often employed in organic electronics. For instance, it acts as a precursor to donor-acceptor polymers used in the fabrication of flexible, high-performance supercapacitors. [] The dibromo substituents allow for further functionalization through various coupling reactions, enabling the tuning of the polymer's electronic properties for specific applications. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of bromine atoms at the 3 and 6 positions of the thieno[3,2-b]thiophene core significantly influences its reactivity. These bromine atoms can be readily substituted via metal-halogen exchange reactions with alkyl lithium reagents, leading to the formation of lithiated intermediates. [, ] These intermediates are highly reactive and can undergo further reactions with electrophiles, providing a pathway for the synthesis of diversely substituted thieno[3,2-b]thiophene derivatives.

Q3: Can you describe a specific example of how this compound is used to synthesize more complex molecules?

A3: this compound can be utilized to create polyfunctionalized thiophenes and enediynes. Reacting it with two equivalents of butyllithium at -78°C results in a 3,6-dilithiated thieno[3,2-b]thiophene intermediate. Upon warming to room temperature, this intermediate undergoes a tandem ring-opening process, yielding derivatives of 3-bromo-5-ethynylthiophene-4-thiol and 3,4-dimercaptohex-3-ene-1,5-diyne. These compounds can be further manipulated to create a range of functionalized molecules. []

Q4: How does the choice of linker position on the thieno[3,2-b]thiophene unit impact the properties of resulting polymers?

A4: Studies have shown that changing the linker positions from the 3,6-isomer to the 2,5-isomer in polymers incorporating the thieno[3,2-b]thiophene unit can significantly alter the polymer's properties. This change leads to a reduced twist angle on the polymer backbone, resulting in broadened absorption spectra and an elevated highest occupied molecular orbital (HOMO) energy level. Consequently, polymer solar cells based on the 2,5-isomer exhibit enhanced power conversion efficiencies compared to their 3,6-isomer counterparts due to improvements in short-circuit current densities and fill factor. []

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Common analytical methods for characterizing this compound and its derivatives include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are employed to confirm molecular structures and analyze the regiochemistry of substitution reactions. [, ]
  • Mass Spectrometry (MS): MS is utilized for molecular weight determination and structural confirmation. []
  • X-Ray Crystallography: This technique provides detailed structural information, including bond lengths, angles, and molecular conformation, offering insights into the planarity of the molecule and its potential for intermolecular interactions like π-π stacking. []

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